Ethylene bisacrylamide

Catalog No.
S1893101
CAS No.
2956-58-3
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene bisacrylamide

CAS Number

2956-58-3

Product Name

Ethylene bisacrylamide

IUPAC Name

N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12)

InChI Key

AYGYHGXUJBFUJU-UHFFFAOYSA-N

SMILES

C=CC(=O)NCCNC(=O)C=C

Canonical SMILES

C=CC(=O)NCCNC(=O)C=C

Ethylene bisacrylamide, also known as N,N'-(1,2-dihydroxyethylene)bisacrylamide, is a bifunctional cross-linking agent widely utilized in polymer chemistry. Its molecular formula is C8H12N2O2C_8H_{12}N_2O_2, and it features two acrylamide groups connected by a 1,2-dihydroxyethylene moiety. This structure allows it to effectively cross-link polyacrylamide chains, forming a three-dimensional network that is crucial for applications such as polyacrylamide gel electrophoresis (PAGE) and tissue adhesion in immunohistochemistry .

EBA is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation. It is also classified as a suspected mutagen, meaning it may potentially cause genetic mutations [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling EBA.
  • Work in a well-ventilated area to avoid inhalation.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

Polyacrylamide Gel Electrophoresis (PAGE)

  • EBA is a key component in polyacrylamide gels used for Polyacrylamide Gel Electrophoresis (PAGE) . PAGE is a technique for separating biomolecules like proteins and DNA based on their size and charge. The gel acts as a sieve, with tighter pores formed by higher EBA concentrations that impede the movement of larger molecules. By controlling the EBA concentration, researchers can tailor the gel porosity for optimal separation of specific biomolecules.

Chromatography

  • EBA finds application in chromatography, a separation technique used to isolate and purify various components from a mixture. It can be used to create stationary phases within chromatography columns . These stationary phases, often composed of cross-linked polymers with EBA, interact differentially with the target molecules in the mixture, allowing for their separation based on their specific properties.

Hydrogels

  • EBA plays a role in the development of hydrogels, three-dimensional polymeric networks with a high water content. By varying the EBA concentration and combining it with other polymers, researchers can create hydrogels with specific mechanical properties and functionalities . These hydrogels hold promise for various applications in drug delivery, tissue engineering, and biosensors.

Other Research Applications

  • Beyond the applications mentioned above, EBA finds use in various other scientific research areas. It can be used to create artificial extracellular matrices for studying cell behavior , as a crosslinking agent in immunohistochemistry protocols , and for immobilizing enzymes for biocatalytic applications .

Ethylene bisacrylamide participates in radical polymerization reactions. When combined with acrylamide, it facilitates the formation of polyacrylamide gels through the following reaction:

CH2=CHCONH2+CH2=CHCONH2CH2CH CONH2)CH2CH CONH2)(polymerchain)\text{CH}_2=\text{CHCONH}_2+\text{CH}_2=\text{CHCONH}_2\rightarrow -\text{CH}_2-\text{CH CONH}_2)-\text{CH}_2-\text{CH CONH}_2)-(polymerchain)

This reaction involves the addition of acrylamide monomers to form long polymer chains, with ethylene bisacrylamide acting as a cross-linker to create a gel structure that can separate biomolecules based on size and charge .

Ethylene bisacrylamide is synthesized through the reaction of acrylamide with N,N'-bis(2-hydroxyethyl)ethylenediamine. The specific synthesis details may vary based on proprietary methods from chemical suppliers. Generally, the process involves the following steps:

  • Preparation of Reactants: Acrylamide and N,N'-bis(2-hydroxyethyl)ethylenediamine are prepared in appropriate concentrations.
  • Reaction Conditions: The reactants are mixed under controlled temperature and pH conditions to facilitate the formation of ethylene bisacrylamide.
  • Purification: The product is purified through crystallization or other methods to obtain a high-purity compound suitable for laboratory use .

Ethylene bisacrylamide has several key applications:

  • Polyacrylamide Gel Electrophoresis: It is essential for creating gels used in PAGE, allowing for the separation of proteins and nucleic acids.
  • Immunohistochemistry: Acts as a tissue adhesive, enhancing the adherence of tissue sections to slides during staining processes.
  • Research

Studies involving ethylene bisacrylamide focus mainly on its interactions within polyacrylamide gels. These gels provide a medium for studying biomolecular interactions under controlled conditions. Additionally, research has indicated that while ethylene bisacrylamide itself does not have significant biological mechanisms of action, its presence in gels can influence the mobility and separation efficiency of biomolecules during electrophoresis .

Ethylene bisacrylamide shares similarities with several other compounds used in polymer chemistry and biochemistry. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesPrimary UseUnique Aspects
N,N'-Methylene bisacrylamideTwo acrylamide groups linked by methyleneCross-linking agent for polyacrylamide gelsMore commonly used than ethylene bisacrylamide
N,N'-Bis(2-hydroxyethyl)ethylenediamineContains hydroxyl groupsUsed in synthesis of various polymersActs as a precursor rather than a cross-linker
DimethylacrylamideOne acrylamide group with two methyl groupsUsed in copolymerization reactionsProvides different mechanical properties
AcrylamideSingle acrylamide groupBase monomer for gel formationLacks cross-linking capability

Ethylene bisacrylamide's unique structure allows it to serve effectively as a cross-linker, providing tunable properties for gel formation that are essential for specific applications like PAGE and tissue adhesion .

UNII

206L69E02O

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2956-58-3

Wikipedia

Ethylene bisacrylamide

Dates

Modify: 2023-08-16

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